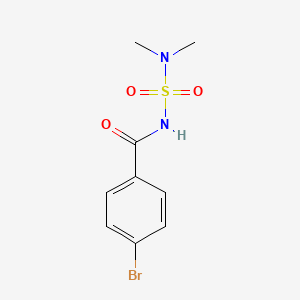

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide

CAS No.:

Cat. No.: VC13691747

Molecular Formula: C9H11BrN2O3S

Molecular Weight: 307.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2O3S |

|---|---|

| Molecular Weight | 307.17 g/mol |

| IUPAC Name | 4-bromo-N-(dimethylsulfamoyl)benzamide |

| Standard InChI | InChI=1S/C9H11BrN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13) |

| Standard InChI Key | GILGBCCJWNVDAW-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)Br |

Introduction

Structural and Chemical Identification

The molecular structure of 4-bromo-N-(N,N-dimethylsulfamoyl)benzamide consists of a benzamide backbone modified at two critical positions:

-

Bromine atom at the 4-position of the benzene ring, which enhances electrophilic substitution reactivity and influences electronic properties .

-

N,N-Dimethylsulfamoyl group (-SO₂N(CH₃)₂) attached to the amide nitrogen, introducing steric bulk and polar characteristics that affect solubility and biological interactions .

The molecular formula is C₉H₁₀BrN₂O₃S, with a calculated molecular weight of 321.21 g/mol. Key structural analogs, such as 4-bromo-N,N-dimethylbenzamide (CAS 18469-37-9), exhibit a molecular weight of 228.086 g/mol , highlighting the mass contribution of the sulfamoyl moiety.

Synthetic Methodologies

Coupling Reactions

A primary route involves coupling 4-bromobenzoic acid with N,N-dimethylsulfamoyl chloride. This method mirrors the synthesis of 4-bromo-N-(1-phenylethyl)benzamide, where titanium tetrachloride (TiCl₄) facilitates amide bond formation with a 93% yield . For the target compound, analogous conditions using a coupling agent like TiCl₄ or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could yield the desired product.

Solid-Phase Synthesis

Recent advances using silica-coated magnetic nanoparticles (e.g., CoFe₂O₄@SiO₂) for benzamide synthesis suggest a green chemistry approach. These catalysts enhance reaction efficiency and recyclability, potentially improving yields beyond traditional methods.

Physicochemical Properties

Thermal Stability

While direct data are unavailable, analogous brominated benzamides exhibit boiling points near 320°C and flash points around 148°C . The sulfamoyl group likely increases thermal stability due to strong S=O and S-N bonds.

Solubility and Polarity

The dimethylsulfamoyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). In contrast, the bromine atom contributes to lipophilicity, creating a balance that may favor membrane permeability in biological systems .

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum would show aromatic protons as a doublet (δ 7.6–7.8 ppm) for the brominated ring and singlet methyl groups (δ 3.0–3.2 ppm) from the sulfamoyl moiety .

-

IR: Strong absorptions for C=O (1650–1700 cm⁻¹), S=O (1150–1200 cm⁻¹), and N-H (3300 cm⁻¹) are expected.

Chemical Reactivity and Computational Insights

Electrophilic Substitution

The bromine atom directs incoming electrophiles to the ortho and para positions. Computational studies on similar compounds reveal that frontier molecular orbitals (HOMO-LUMO gaps) influence reactivity. For example, HOMO-LUMO gaps of 4.63–4.98 eV were reported for brominated benzamides, correlating with stability and charge transfer efficiency .

Hyperpolarizability and NLO Applications

Density functional theory (DFT) analyses of sulfamoyl-containing benzamides suggest significant hyperpolarizability (β), a key metric for nonlinear optical (NLO) materials. Compound analogs with β values exceeding 100 × 10⁻³⁰ esu exhibit potential in photonic devices .

Biological and Industrial Applications

Medicinal Chemistry

Sulfamoyl benzamides are explored as enzyme inhibitors, particularly targeting carbonic anhydrases and proteases . The dimethylsulfamoyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Materials Science

High hyperpolarizability positions this compound as a candidate for NLO materials, such as frequency doublers in laser systems . Its thermal stability further supports applications in high-temperature environments.

Agricultural Chemistry

Brominated aromatic compounds are leveraged as intermediates in agrochemical synthesis. The sulfamoyl group’s polarity could improve soil mobility and bioavailability in pesticide formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume